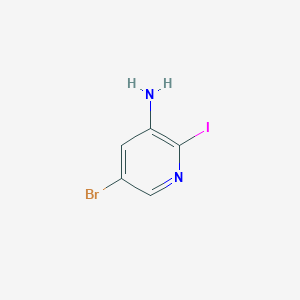

5-Bromo-2-iodopyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrIN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCAXPWPOSJOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70855988 | |

| Record name | 5-Bromo-2-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1180678-40-3 | |

| Record name | 5-Bromo-2-iodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70855988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-iodopyridin-3-amine from 2-Aminopyridine

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-iodopyridin-3-amine is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex heterocyclic compounds, particularly in the field of medicinal chemistry. Its unique substitution pattern, featuring amino, bromo, and iodo groups, allows for diverse and regioselective downstream modifications, making it a valuable intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a robust and scalable synthetic route starting from the readily available 2-aminopyridine. The synthesis involves a multi-step sequence, including bromination, diazotization-iodination, nitration, and subsequent reduction. This guide will delve into the mechanistic underpinnings of each transformation, provide detailed, field-tested experimental protocols, and offer insights into process optimization and troubleshooting.

Introduction: The Strategic Importance of this compound

Substituted pyridines are a cornerstone of modern drug discovery, with the pyridine scaffold being a prevalent feature in numerous FDA-approved drugs. The strategic placement of various functional groups on the pyridine ring is a key aspect of molecular design, enabling the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. This compound is a particularly attractive intermediate due to the orthogonal reactivity of its substituents. The amino group can be readily acylated, alkylated, or used in cyclization reactions. The bromo and iodo groups are excellent handles for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse carbon-based fragments.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound from 2-aminopyridine necessitates a carefully planned multi-step approach. A logical retrosynthetic analysis suggests the following disconnections:

-

Final Amine Formation: The target 3-amino group can be derived from the reduction of a 3-nitro group.

-

Introduction of the Nitro Group: The nitro group can be installed via electrophilic nitration of a 5-bromo-2-iodopyridine intermediate.

-

Iodination: The 2-iodo group can be introduced from a 2-amino-5-bromopyridine precursor via a Sandmeyer-type reaction.

-

Bromination: The 5-bromo substituent can be installed on the starting material, 2-aminopyridine, through electrophilic bromination.

This forward synthetic strategy, starting with the bromination of 2-aminopyridine, is a well-established and reliable approach.

Detailed Synthetic Protocol

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow from 2-aminopyridine.

Step 1: Synthesis of 2-Amino-5-bromopyridine

Principle and Rationale: The first step involves the regioselective electrophilic bromination of 2-aminopyridine. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2-aminopyridine, the 5-position (para to the amino group) is sterically more accessible and electronically favored for substitution. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this transformation, offering better control and minimizing the formation of over-brominated byproducts like 2-amino-3,5-dibromopyridine.[1] Acetone is a suitable solvent for this reaction.

Experimental Protocol:

-

To a solution of 2-aminopyridine (1 equivalent) in acetone, cool the mixture to 0-5 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.0-1.05 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetone.

-

The residue can be purified by recrystallization from ethanol/water to afford 2-amino-5-bromopyridine as a solid.

| Reagent | Molar Eq. | Purity |

| 2-Aminopyridine | 1.0 | >99% |

| N-Bromosuccinimide | 1.05 | >98% |

| Acetone | - | ACS Grade |

| Expected Yield: | 90-95% |

Step 2: Synthesis of 5-Bromo-2-iodopyridine

Principle and Rationale: This transformation is achieved via a Sandmeyer-type reaction. The 2-amino group of 2-amino-5-bromopyridine is first converted to a diazonium salt by treatment with sodium nitrite in a strong acidic medium (e.g., sulfuric acid). The resulting diazonium salt is then displaced by an iodide ion, typically from potassium iodide, to yield 5-bromo-2-iodopyridine. This is a reliable method for introducing an iodine atom at the 2-position of the pyridine ring.

Experimental Protocol:

-

Suspend 2-amino-5-bromopyridine (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

-

Stir the mixture at this temperature for 30-60 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water.

-

Slowly add the diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas evolution) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

| Reagent | Molar Eq. | Purity |

| 2-Amino-5-bromopyridine | 1.0 | >98% |

| Sodium Nitrite | 1.1 | >99% |

| Sulfuric Acid | - | 98% |

| Potassium Iodide | 1.5 | >99% |

| Expected Yield: | 60-70% |

Step 3: Synthesis of 5-Bromo-2-iodo-3-nitropyridine

Principle and Rationale: The introduction of the nitro group at the 3-position is accomplished through electrophilic nitration. A mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) is the standard nitrating agent. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring. The existing bromo and iodo substituents are deactivating, but the nitration will preferentially occur at the 3-position due to the directing effects of the ring nitrogen and the halogens.

Experimental Protocol:

-

To a flask containing concentrated sulfuric acid, cool the acid to 0-5 °C in an ice-salt bath.

-

Slowly add 5-bromo-2-iodopyridine (1 equivalent) to the cold sulfuric acid with stirring.

-

Once the substrate is dissolved, slowly add concentrated nitric acid (1.1-1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried.

-

The crude 5-bromo-2-iodo-3-nitropyridine can be used in the next step without further purification or can be recrystallized if necessary.

| Reagent | Molar Eq. | Purity |

| 5-Bromo-2-iodopyridine | 1.0 | >97% |

| Nitric Acid | 1.2 | 70% |

| Sulfuric Acid | - | 98% |

| Expected Yield: | 85-90% |

Step 4: Synthesis of this compound

Principle and Rationale: The final step is the reduction of the nitro group to an amine. Several methods can be employed for this transformation. A common and effective method is the use of a metal in an acidic or neutral medium, such as iron powder in the presence of ammonium chloride.[2] This method is generally high-yielding and avoids the use of high-pressure hydrogenation. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate) can also be used.

Experimental Protocol (Using Iron/Ammonium Chloride):

-

To a mixture of 5-bromo-2-iodo-3-nitropyridine (1 equivalent) in a solvent mixture of ethanol and water, add iron powder (3-5 equivalents) and ammonium chloride (1-1.5 equivalents).

-

Heat the reaction mixture to reflux (around 80 °C) and stir vigorously.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield this compound.

| Reagent | Molar Eq. | Purity |

| 5-Bromo-2-iodo-3-nitropyridine | 1.0 | >95% |

| Iron Powder | 4.0 | - |

| Ammonium Chloride | 1.2 | >99% |

| Ethanol/Water | - | - |

| Expected Yield: | 80-90% |

Safety Considerations

-

N-Bromosuccinimide (NBS): Is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

-

Concentrated Acids (Sulfuric and Nitric): Are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle with extreme care and always add acid to water, not the other way around.

-

Diazonium Salts: Are potentially explosive, especially when dry. They should be prepared at low temperatures and used immediately in the subsequent reaction. Do not isolate the diazonium salt.

-

Hydrogenation: If using catalytic hydrogenation with H₂ gas, ensure the setup is properly grounded and free of leaks. Use a blast shield.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Bromination | Over-bromination (formation of dibromo product) | Add NBS slowly at low temperature. Use a slight excess of 2-aminopyridine. |

| Incomplete Diazotization | Insufficient acid or sodium nitrite | Ensure the reaction is kept cold and that the reagents are added slowly and in the correct stoichiometry. |

| Low yield in Nitration | Insufficiently strong nitrating conditions | Ensure the use of concentrated acids and monitor the reaction temperature carefully. |

| Incomplete Reduction of Nitro Group | Inactive reducing agent or insufficient amount | Use fresh iron powder. Ensure vigorous stirring to maintain the iron in suspension. Extend the reaction time. |

Conclusion

The synthesis of this compound from 2-aminopyridine is a robust and reproducible multi-step process. Each step requires careful control of reaction conditions to achieve high yields and purity. This guide provides a detailed and practical framework for researchers in the field of organic and medicinal chemistry to access this valuable building block for the synthesis of novel and complex molecular architectures.

References

A Comprehensive Technical Guide to 5-Bromo-3-iodopyridin-2-amine: A Keystone Intermediate in Modern Drug Discovery

Introduction: Unveiling a Critical Pharmaceutical Building Block

In the landscape of modern medicinal chemistry, the strategic design of novel therapeutic agents often hinges on the availability of versatile and highly functionalized chemical intermediates. 5-Bromo-3-iodopyridin-2-amine, systematically known as 2-Amino-5-bromo-3-iodopyridine, stands out as one such pivotal molecule. Its unique arrangement of amine, bromo, and iodo substituents on a pyridine core provides a rich platform for a diverse array of synthetic transformations, making it an invaluable asset for researchers, particularly in the development of targeted therapies.

This technical guide offers an in-depth exploration of 5-Bromo-3-iodopyridin-2-amine, from its fundamental properties to its synthesis and critical applications. The information presented herein is curated for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights to effectively leverage this compound in complex synthetic endeavors. It is important to note that while the user query specified "5-Bromo-2-iodopyridin-3-amine," the most prominently documented and commercially available isomer with these substituents is 5-Bromo-3-iodopyridin-2-amine , which will be the focus of this guide.

Core Identification

-

Compound Name: 5-Bromo-3-iodopyridin-2-amine

-

Primary Application: Pharmaceutical intermediate[2]

Physicochemical and Structural Properties

The utility of 5-Bromo-3-iodopyridin-2-amine as a synthetic building block is directly tied to its distinct chemical and physical characteristics. These properties dictate its reactivity, solubility, and handling requirements. A summary of its key attributes is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄BrIN₂ | [1][3][4] |

| Molecular Weight | 298.91 g/mol | [6] |

| Appearance | White to light yellow or brown solid powder/crystals | [1][3][7] |

| Melting Point | Approximately 140-145 °C | [7] |

| IUPAC Name | 5-bromo-3-iodopyridin-2-amine | [6] |

| Solubility | Soluble in organic solvents such as dichloromethane and DMF | [7] |

Synthesis and Mechanistic Insights

The preparation of 5-Bromo-3-iodopyridin-2-amine is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. A common and scalable synthetic route begins with the readily available starting material, 2-aminopyridine. The process involves a sequential bromination and iodination.

Experimental Protocol: A Scalable Two-Step Synthesis

This protocol synthesizes 2-Amino-5-bromo-3-iodopyridine from 2-aminopyridine, a method noted for its efficiency and suitability for larger-scale production.

Step 1: Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine

-

Reaction Setup: Dissolve 2-aminopyridine in a suitable solvent like acetone. Cool the solution to between -8°C and 10°C in an ice bath. This low temperature is critical to control the reaction's exothermicity and minimize the formation of di-substituted byproducts.

-

Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) in acetone dropwise to the cooled 2-aminopyridine solution over approximately one hour. NBS is chosen as the brominating agent for its milder, more selective nature compared to elemental bromine.

-

Reaction and Workup: After the addition is complete, allow the mixture to stir for an additional 1-2 hours.

-

Isolation: Remove the solvent by evaporation under reduced pressure. The resulting residue can then be purified by recrystallization from ethanol to yield 2-amino-5-bromopyridine as a solid.

Step 2: Iodination of 2-Amino-5-bromopyridine

-

Reaction Setup: Dissolve the 2-amino-5-bromopyridine obtained from Step 1 in 2M sulfuric acid. To this solution, add potassium iodate (KIO₃) in portions while stirring.

-

Reagent Addition: Heat the mixture to 90-100°C. Prepare a solution of potassium iodide (KI) in water and add it dropwise to the heated reaction mixture over about one hour.[2] The combination of KIO₃ and KI in an acidic medium generates in situ iodine, which acts as the electrophile for the iodination step.

-

Reaction and Neutralization: Maintain the reaction at 100°C for another 1-2 hours. After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH to approximately 8.5-9.5 using an aqueous solution of sodium hydroxide to precipitate the product.

-

Isolation and Purification: Cool the mixture further to encourage complete precipitation, then collect the solid product by filtration. The filter cake should be washed with cold water and can be further purified by recrystallization to afford the final product, 5-Bromo-3-iodopyridin-2-amine, with high purity.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of three distinct functional groups—an amine, a bromine atom, and an iodine atom—makes 5-Bromo-3-iodopyridin-2-amine an exceptionally powerful intermediate. The differential reactivity of the C-Br and C-I bonds allows for selective, sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the amine group can be used for amide bond formation or as a directing group.

This versatility is crucial in the synthesis of complex heterocyclic scaffolds that form the core of many active pharmaceutical ingredients (APIs).[8] Notably, this intermediate plays a vital role in the synthesis of tyrosine kinase inhibitors, a class of targeted cancer therapies.[8] The pyridine core is a common feature in many kinase inhibitors, and the ability to precisely functionalize it via this intermediate accelerates the discovery and development of new drug candidates.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety protocols must be strictly followed when handling 5-Bromo-3-iodopyridin-2-amine. It is classified as an irritant and is harmful if swallowed.

Hazard Identification:

-

GHS Classification: Causes skin irritation (H315), causes serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335).[1][6] It is also harmful if swallowed (Acute Toxicity, Oral).[6]

-

Signal Word: Danger or Warning[1]

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 dust mask) if handling fine powders or in a poorly ventilated area.

Handling and Storage:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] The compound is noted to be sensitive to light and should be kept in a light-shielding container.[5][7] For long-term stability, storage at 2-8°C is recommended.[7]

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice.[1][9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][9]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8]

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]

- 3. 2-Amino-3-iodo-5-bromopyridine | CymitQuimica [cymitquimica.com]

- 4. 1stsci.com [1stsci.com]

- 5. CAS No.381233-96-1,2-AMINO-5-BROMO-3-IODOPYRIDINE Suppliers [lookchem.com]

- 6. 2-Amino-5-bromo-3-iodopyridine | C5H4BrIN2 | CID 1516508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

physical and chemical properties of 5-Bromo-2-iodopyridin-3-amine

An In-depth Technical Guide to 5-Bromo-2-iodopyridin-3-amine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, the pyridine ring is a privileged structure, ubiquitous in pharmaceuticals and functional materials. The strategic introduction of multiple, distinct functional groups onto this core unlocks vast potential for molecular diversification and the fine-tuning of physicochemical properties.

This compound (CAS No. 1180678-40-3) is a prime exemplar of such a highly functionalized building block.[1] With an amino group and two different halogen atoms positioned at specific locations on the pyridine ring, this compound offers chemists a versatile platform for sequential and site-selective chemical modifications. The distinct reactivity of the iodo and bromo substituents, particularly in metal-catalyzed cross-coupling reactions, allows for the controlled, stepwise construction of complex molecular architectures. This guide provides a comprehensive overview of the known properties, synthesis, reactivity, and applications of this valuable synthetic intermediate, offering field-proven insights for researchers in drug discovery and organic synthesis.

Section 1: Core Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical properties is fundamental to its application in experimental work, informing decisions on reaction conditions, purification methods, and formulation.

Physical Properties

The empirical data for this compound is not extensively published. The table below summarizes its key identifiers and known properties. For context, data for the closely related and more widely documented isomer, 2-Amino-5-bromo-3-iodopyridine, is included as an estimate, but should be used with caution as positional differences can significantly impact properties like melting point.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonym | 3-Amino-5-bromo-2-iodopyridine | [2] |

| CAS Number | 1180678-40-3 | [1] |

| Molecular Formula | C₅H₄BrIN₂ | [2] |

| Molecular Weight | 298.91 g/mol | [3] |

| Appearance | Solid (form not specified) | [1] |

| Melting Point | Data not available. (Isomer 2-Amino-5-bromo-3-iodopyridine: 112-113 °C) | [4] |

| Solubility | Data not available. Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | - |

Spectroscopic and Structural Characterization

Structural confirmation is paramount. The primary methods for characterizing this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. These signals would appear as doublets due to coupling with each other. An additional broad signal would correspond to the amine (-NH₂) protons.

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement, showing the characteristic isotopic pattern for molecules containing both bromine and iodine.

-

X-ray Crystallography : The definitive structure of 3-Amino-5-bromo-2-iodopyridine has been confirmed by single-crystal X-ray diffraction.[2] The study revealed that the molecules form chains in the crystal lattice linked by intermolecular N—H⋯N hydrogen bonds.[2]

Section 2: Synthesis and Purification Protocol

The synthesis of this compound is achieved through electrophilic iodination of a readily available brominated precursor. The causality behind this choice is the directing effect of the amino group, which activates the pyridine ring for electrophilic substitution.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from a peer-reviewed synthesis.[2]

-

Dissolution: In a round-bottom flask, dissolve 3-amino-5-bromopyridine (1.0 eq) in acetic acid (0.1 M concentration).

-

Reagent Addition: To the stirred solution, add N-iodosuccinimide (NIS) (1.0 eq) portion-wise at room temperature. The use of NIS as an iodinating agent is advantageous as it is a solid that is easy to handle and provides a source of electrophilic iodine.

-

Reaction: Allow the reaction mixture to stir at room temperature for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure this compound.

Section 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive than the C-Br bond towards the oxidative addition step in the catalytic cycle of reactions like Suzuki, Stille, and Buchwald-Hartwig aminations.[5][6] This reactivity difference enables selective, sequential functionalization.

Site-Selective Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming new carbon-carbon bonds.[6][7] By reacting this compound with an arylboronic acid under mild palladium catalysis, one can selectively replace the iodine atom, leaving the bromine atom intact for a subsequent, different coupling reaction under more forcing conditions.[5][8] This stepwise approach is a cornerstone of building molecular complexity.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds.[9] Similar to the Suzuki coupling, the C-I bond can be selectively targeted to introduce a new amine substituent. This is invaluable in drug discovery for synthesizing libraries of related compounds to probe structure-activity relationships.[10][11]

Logical Workflow for Sequential Functionalization

Caption: Strategy for sequential functionalization of the pyridine core.

Section 4: Applications in Drug Discovery and Development

The 3-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[12] this compound serves as an advanced intermediate for synthesizing compounds targeting a range of diseases.

-

Kinase Inhibitors: Many pyridine-based molecules are potent inhibitors of protein kinases, key regulators of cellular signaling pathways often dysregulated in cancer.[12][13] The ability to build diverse structures from this intermediate allows for the creation of libraries to screen for novel kinase inhibitors.[13]

-

Neurological Disorders: The pyridine core is also present in drugs targeting the central nervous system.[14] The synthetic versatility of this compound makes it a valuable tool for developing new therapeutic agents for neurological conditions.

-

Accelerating Drug Development: By providing a reliable, advanced starting material, this building block helps streamline complex syntheses.[14] This simplification of chemical pathways accelerates the early, discovery phases of drug development, enabling new treatments to be identified and advanced more rapidly.[14]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety. The following information is based on available Safety Data Sheets (SDS).[1]

| Hazard Category | GHS Classification and Precautionary Statements |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves (e.g., nitrile), lab coat. Use in a well-ventilated area or chemical fume hood. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |

References

- 1. This compound [chemdict.com]

- 2. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-bromo-3-iodopyridine | C5H4BrIN2 | CID 1516508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-bromo-3-iodopyridine 97 381233-96-1 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. ijssst.info [ijssst.info]

- 14. nbinno.com [nbinno.com]

A Technical Guide to 5-Bromo-2-iodopyridin-3-amine: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-2-iodopyridin-3-amine, a halogenated pyridine derivative of significant interest in the field of medicinal chemistry. We will delve into its molecular structure, physicochemical properties, and its strategic importance as a versatile intermediate in the synthesis of complex molecular architectures for drug discovery. While detailed experimental data for this specific isomer is limited in published literature, we will present available information and propose logical synthetic and analytical approaches based on closely related analogues.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted aminopyridine featuring a bromine atom at the 5-position, an iodine atom at the 2-position, and an amine group at the 3-position. This specific arrangement of functional groups offers multiple reactive sites for synthetic transformations, making it a valuable building block for creating diverse chemical libraries.

The molecular formula for this compound is C₅H₄BrIN₂.[1] Its molecular weight is approximately 298.91 g/mol .[2] The strategic placement of the bulky iodine atom ortho to the nitrogen and the amine group, combined with the bromine atom meta to the amine, creates a unique electronic and steric profile that can be exploited in targeted synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1180678-40-3 | [1] |

| Molecular Formula | C₅H₄BrIN₂ | [1] |

| Molecular Weight | 298.909 g/mol | [1] |

| Density | 2.4±0.1 g/cm³ | [3] |

| Boiling Point | 352.4±42.0 °C at 760 mmHg | [3] |

| Vapor Pressure | 0.0±0.8 mmHg at 25°C | [3] |

| Index of Refraction | 1.730 | [3] |

| Storage | 2-8°C | [1][3] |

Synthesis Strategies

A potential synthetic pathway could involve the strategic introduction of the bromo, iodo, and amino functionalities onto the pyridine ring, carefully considering the directing effects of the existing substituents at each step.

Below is a diagram illustrating a generalized synthetic workflow for producing complex aminopyridines, highlighting the key transformations that would be necessary.

Caption: Proposed general synthetic workflow for this compound.

Comparative Synthesis: 2-Amino-5-bromo-3-iodopyridine

For illustrative purposes and as a testament to the synthetic accessibility of related isomers, a detailed protocol for the synthesis of the well-documented isomer, 2-Amino-5-bromo-3-iodopyridine, is provided below.[4][5][6][7] This synthesis demonstrates a common strategy involving initial bromination followed by iodination.

Step 1: Bromination of 2-Aminopyridine [4]

-

Dissolve 2-aminopyridine in a suitable solvent such as acetone.

-

Cool the solution (e.g., to 10°C).

-

Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent dropwise.

-

Stir the mixture for a specified time (e.g., 0.5 hours).

-

Remove the solvent under vacuum.

-

Recrystallize the residue from ethanol to obtain 2-amino-5-bromopyridine.

Step 2: Iodination of 2-Amino-5-bromopyridine [4][5]

-

Dissolve 2-amino-5-bromopyridine in 2M sulfuric acid.

-

Add potassium iodate (KIO₃) portionwise while stirring.

-

Heat the mixture to 100°C.

-

Add a solution of potassium iodide (KI) in water dropwise over a period of time (e.g., 0.5 hours).

-

Continue stirring for an additional period (e.g., 1.5 hours) and then cool to room temperature.

-

Adjust the pH to approximately 8 with ammonia or sodium hydroxide solution to precipitate the product.

-

Cool the mixture further (e.g., to 10°C) to complete precipitation.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., 85% ethanol) to yield 2-amino-5-bromo-3-iodopyridine.

Analytical Characterization

Due to the lack of published experimental data for this compound, this section will outline the expected analytical techniques and spectral characteristics for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants would be indicative of their positions relative to the three different substituents. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display five signals for the five carbon atoms of the pyridine ring. The chemical shifts would be influenced by the attached substituents, with the carbon atoms bonded to the halogens and the amino group showing characteristic shifts.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine and one iodine atom.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, and the aromatic C-H and C=C stretching vibrations of the pyridine ring.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines, such as this compound, are highly valuable intermediates in drug discovery. The bromine and iodine atoms serve as versatile handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the facile introduction of diverse chemical moieties, enabling the rapid generation of libraries of compounds for biological screening.

The 3-aminopyridine scaffold itself is a privileged structure found in numerous biologically active molecules, including kinase inhibitors for oncology and agents targeting the central nervous system.[8] The specific substitution pattern of this compound allows for regioselective modifications, providing medicinal chemists with precise control over the final molecular architecture to optimize potency, selectivity, and pharmacokinetic properties. The strategic positioning of the halogens provides multiple reactive sites, which is crucial for constructing the complex heterocyclic compounds often found in active pharmaceutical ingredients (APIs).[9]

Caption: Role of this compound in generating chemical diversity.

Safety and Handling

This compound is classified as harmful and an irritant. The following hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | CAS#:1180678-40-3 | Chemsrc [chemsrc.com]

- 4. ijssst.info [ijssst.info]

- 5. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]

- 6. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 7. 2-AMINO-5-BROMO-3-IODOPYRIDINE CAS#: 381233-96-1 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to 5-Bromo-2-iodopyridin-3-amine: Synthesis, Reactivity, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 5-Bromo-2-iodopyridin-3-amine. It delves into the compound's chemical identity, physicochemical properties, synthesis, and reactivity, with a special focus on its strategic application in the synthesis of complex pharmaceutical agents.

Core Chemical Identity

The compound in focus is a tri-substituted pyridine ring, a heterocyclic aromatic organic compound. Its structure is characterized by the presence of three different functional groups: an amine (-NH₂), a bromine atom (-Br), and an iodine atom (-I) attached to the pyridine core.

The formal IUPAC name for this compound is This compound . However, it is crucial to note that isomers exist and are sometimes referenced in literature, such as 5-bromo-3-iodopyridin-2-amine[1][2][3][4] and 3-bromo-5-iodopyridin-2-amine[5][6]. This guide will focus on the specified this compound isomer.

Key Identifiers:

-

Molecular Formula: C₅H₄BrIN₂

-

Molecular Weight: 298.91 g/mol [1]

-

CAS Number: 1180678-40-3

-

Canonical SMILES: C1=C(C(=C(N=C1)I)N)Br

Physicochemical Properties

Understanding the physical and chemical properties of a synthetic building block is paramount for its effective use in experimental design. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Weight | 298.91 g/mol | [1] |

| Molecular Formula | C₅H₄BrIN₂ | [1] |

| Appearance | Typically a solid powder | N/A |

| Purity | Commercially available up to 98% | [4] |

| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [2] |

Synthesis and Manufacturing

This compound is an important pharmaceutical intermediate.[7] Its synthesis typically starts from more readily available pyridines, such as 2-aminopyridine or its derivatives. The synthetic strategy involves sequential halogenation reactions—bromination and iodination—which must be carefully controlled to achieve the desired regioselectivity.

A common synthetic pathway starts with 2-aminopyridine, which first undergoes bromination to yield 2-amino-5-bromopyridine.[7][8][9] This intermediate is then subjected to iodination to introduce the iodine atom at the 3-position.

Exemplary Synthetic Protocol: Iodination of 2-Amino-5-bromopyridine

This protocol is based on established methods for the iodination of aminopyridines.[7][10] The rationale behind using an iodine-generating system like potassium iodate (KIO₃) and potassium iodide (KI) in an acidic medium is the in situ formation of electrophilic iodine species (I⁺), which then attacks the electron-rich pyridine ring. The amino group at C2 and the bromo group at C5 direct the incoming electrophile to the C3 position.

Step-by-Step Protocol:

-

Dissolution: Dissolve 2-amino-5-bromopyridine (1 equivalent) in 2M sulfuric acid.

-

Oxidant Addition: Add potassium iodate (KIO₃) portionwise to the stirred solution.

-

Heating: Heat the reaction mixture to approximately 100°C.

-

Iodide Addition: Slowly add a solution of potassium iodide (KI) dropwise over 1-2 hours. The reaction is exothermic and releases iodine vapor; proper ventilation and a scrubber are essential.

-

Reaction Monitoring: Allow the mixture to stir for an additional 1-3 hours at 100°C. Monitor the reaction progress using TLC or LC-MS.

-

Workup: Cool the mixture to room temperature. Carefully adjust the pH to ~8-9 using a base (e.g., sodium hydroxide or ammonia) to precipitate the product.[7]

-

Isolation & Purification: Cool the mixture further to maximize precipitation. Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., 85% ethanol) to yield pure this compound.[7]

Chemical Reactivity and Synthetic Utility

The true value of this compound in drug discovery lies in the differential reactivity of its three functional groups. This allows for selective, sequential modification of the pyridine scaffold, making it an exceptionally versatile building block.[11]

-

Iodo Group (C2): The carbon-iodine bond is the most labile of the two C-halogen bonds. It is highly susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[12][13][14] This allows for the selective introduction of aryl, alkynyl, or amino moieties at the C2 position.

-

Bromo Group (C5): The carbon-bromine bond is less reactive than the C-I bond but can still participate in cross-coupling reactions under more forcing conditions. This two-tiered reactivity is the cornerstone of its utility, enabling a second, different functional group to be introduced after the iodine has been displaced.

-

Amino Group (C3): The primary amine is a nucleophile and can be readily acylated, alkylated, or used in condensation reactions to build more complex structures. It can also be converted into other functional groups via diazotization.

Selective Cross-Coupling: A Field-Proven Insight

The difference in bond dissociation energy (C-I < C-Br) is the causal factor behind the selective reactivity. In a typical palladium-catalyzed Suzuki reaction, oxidative addition of the palladium(0) catalyst will occur preferentially at the C-I bond. By carefully selecting the catalyst (e.g., Pd(PPh₃)₄), base, and temperature, one can achieve near-perfect selectivity for coupling at the C2 position while leaving the C5-bromo group intact for subsequent functionalization.[15]

Applications in Drug Discovery

This building block is instrumental in constructing heterocyclic compounds that are prevalent in many active pharmaceutical ingredients (APIs).[11] It plays a particularly irreplaceable role in the synthesis of various kinase inhibitors used in cancer chemotherapy.[7] The pyridine core is a common feature in many drugs, and the ability to precisely decorate it with different functional groups allows for the fine-tuning of a molecule's pharmacological properties, such as target binding, solubility, and metabolic stability.

For example, the scaffold can be used as a key intermediate in the synthesis of tyrosine kinase inhibitors.[7] A medicinal chemist could perform a Sonogashira coupling at the C2 position to install an alkyne, followed by a Suzuki coupling at the C5 position to add an aryl group, and finally, acylate the C3-amine to complete the synthesis of a complex, drug-like molecule. This step-wise, controlled approach streamlines the research process and accelerates the discovery of new therapeutic agents.[11]

Safety and Handling

As with any halogenated aromatic amine, proper safety precautions are mandatory. The compound should be handled by technically qualified individuals in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles.[16][17]

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[18][19]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17]

Conclusion

This compound is a high-value, versatile chemical intermediate for the drug discovery and development industry. Its well-defined regiochemistry and differential reactivity of its halogen substituents provide a robust platform for the efficient, sequential construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this powerful building block in the pursuit of novel therapeutics.

References

- 1. 2-Amino-5-bromo-3-iodopyridine | C5H4BrIN2 | CID 1516508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 381233-96-1|5-Bromo-3-iodopyridin-2-amine|BLD Pharm [bldpharm.com]

- 3. 1stsci.com [1stsci.com]

- 4. aboundchem.com [aboundchem.com]

- 5. 2-Amino-3-bromo-5-iodopyridine | C5H4BrIN2 | CID 17609441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-BROMO-5-IODOPYRIDIN-2-AMINE synthesis - chemicalbook [chemicalbook.com]

- 7. ijssst.info [ijssst.info]

- 8. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]

- 9. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses | Semantic Scholar [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. 2-Bromo-5-iodopyridin-3-amine AldrichCPR 1138444-06-0 [sigmaaldrich.com]

- 19. echemi.com [echemi.com]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-iodopyridin-3-amine

This guide provides an in-depth analysis of the spectroscopic data for 5-Bromo-2-iodopyridin-3-amine (CAS No. 381233-96-1), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] As a substituted halopyridine, its unambiguous structural confirmation is critical for ensuring reaction success, purity, and the ultimate efficacy of downstream products. This document moves beyond a simple recitation of data, offering a rationale for the observed spectral features and providing robust, field-tested protocols for data acquisition.

Molecular Structure and Its Spectroscopic Implications

The structural features of this compound dictate its spectroscopic fingerprint. The pyridine ring is an electron-deficient aromatic system. This effect is modulated by the presence of three key substituents:

-

An electron-donating amine (-NH₂) group at the C3 position, which increases electron density, particularly at the ortho and para positions.

-

Two electron-withdrawing halogens , bromine at C5 and iodine at C2. Their effects are a combination of electron withdrawal through induction and a weaker electron donation through resonance. The large iodine atom at C2 also introduces significant steric and electronic effects.

This unique electronic environment creates a distinct pattern of signals in NMR, IR, and MS analyses, which we will explore in detail.

Caption: Molecular structure with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum reveals two distinct aromatic protons and the amine protons. The electron-donating amine group and the deshielding effect of the electronegative nitrogen and halogens create a predictable downfield shift for the ring protons.

Data Summary

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| -NH₂ | 5.65 | Singlet (broad) | - |

| H4 | 7.16 | Doublet | 2.27 |

| H6 | 7.67 | Doublet | 2.01 |

Solvent: DMSO-d₆, Frequency: 400 MHz. Source: Bunker, K.D., et al. (2009).[3]

Interpretation and Causality:

-

Amine Protons (-NH₂): The signal at 5.65 ppm is a broad singlet, characteristic of amine protons which undergo rapid exchange and possess quadrupolar coupling with the nitrogen atom. Its integration corresponds to two protons.

-

Aromatic Protons (H4 & H6): The two protons on the pyridine ring appear as distinct doublets.

-

The H6 proton at 7.67 ppm is further downfield than H4. This is because it is situated between the electronegative ring nitrogen (N1) and the bromine at C5.

-

The H4 proton at 7.16 ppm is influenced by the adjacent electron-donating amine group, shifting it slightly upfield relative to H6.

-

The small coupling constants (J ≈ 2 Hz) are characteristic of a four-bond meta-coupling between H4 and H6, confirming their 1,3-relationship on the ring.

-

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum shows five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Data Summary

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| C2 | 106.10 |

| C5 | 120.01 |

| C4 | 120.92 |

| C6 | 137.97 |

| C3 | 147.68 |

Solvent: DMSO-d₆, Frequency: 101 MHz. Source: Bunker, K.D., et al. (2009).[3][4]

Interpretation and Causality:

-

C3 (Amine-bearing): The signal at 147.68 ppm is the most downfield, which is typical for an aromatic carbon directly attached to a strongly electron-donating amine group.

-

C2 (Iodo-bearing): The signal at 106.10 ppm is significantly shielded. While iodine is electronegative, the "heavy atom effect" causes a pronounced upfield shift for the directly attached carbon, a well-documented phenomenon in ¹³C NMR.

-

C5 (Bromo-bearing): The carbon attached to bromine appears at 120.01 ppm.

-

C4 and C6: The remaining carbons, C4 and C6, appear at 120.92 ppm and 137.97 ppm, respectively. C6 is further downfield due to its proximity to the ring nitrogen.

Infrared (IR) Spectroscopy

While a specific experimental spectrum for this compound is not publicly available, its features can be reliably predicted based on its functional groups. IR spectroscopy excels at identifying these groups through their characteristic vibrational frequencies.

Predicted IR Absorptions

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3400 - 3250 | Medium, Two Bands |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium to Weak |

| N-H (Amine) | Scissoring (Bend) | 1650 - 1580 | Medium to Strong |

| C=C, C=N (Aromatic) | Ring Stretch | 1600 - 1450 | Medium to Strong |

| C-N (Aromatic Amine) | Stretch | 1335 - 1250 | Strong |

| C-Br | Stretch | ~600 | Medium |

| C-I | Stretch | ~500 | Medium |

Source: General principles of IR spectroscopy for primary aromatic amines.[5][6]

Interpretation and Causality:

-

N-H Vibrations: The most diagnostic feature of this primary amine will be the two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations of the -NH₂ group.[5] A strong N-H bending (scissoring) vibration is also expected around 1620 cm⁻¹.[5]

-

Aromatic Ring: Multiple sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ will confirm the presence of the pyridine ring.

-

C-N Stretch: A strong absorption between 1335-1250 cm⁻¹ is characteristic of the C-N bond of an aromatic amine, a result of its partial double-bond character due to resonance.[5]

-

Carbon-Halogen Stretches: The C-Br and C-I stretches appear in the far-infrared (fingerprint) region and can be difficult to assign definitively without comparative analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Data Summary

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|---|

| [M+H]⁺ | 300.7 | Protonated Molecular Ion |

| M (Calculated) | 298.82 | Molecular Weight (for C₅H₄⁷⁹BrIN₂) |

Source: Li, X., et al. (2016).[2]

Interpretation and the Nitrogen Rule: The molecular formula C₅H₄BrIN₂ contains two nitrogen atoms. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The calculated weight is ~299, but considering the most common isotopes (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁴N), the exact mass is 298.82 Da. The observed LCMS peak at 300.7 corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight.[2]

Predicted Fragmentation Pathways: Under electron ionization (EI-MS), the molecular ion would be unstable. Key fragmentation pathways would likely include:

-

Loss of a halogen: Cleavage of the C-I or C-Br bond would be a primary fragmentation event, as these are the weakest bonds. Loss of an iodine radical (·I, 127 Da) or bromine radical (·Br, 79/81 Da) would lead to significant fragment ions.

-

Ring Cleavage: Fragmentation of the pyridine ring, often involving the loss of HCN (27 Da), is a common pathway for this class of compounds.[7]

Experimental Protocols

The following protocols describe standard operating procedures for acquiring high-quality spectroscopic data for this compound.

Caption: General workflow for spectroscopic characterization.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 12-15 ppm, centered around 6 ppm, is typically sufficient. Use 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is required. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) and the ¹³C spectrum to the solvent peak (δ 39.52 ppm).

FTIR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

-

Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.[8] Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum of the empty sample chamber beforehand to subtract atmospheric H₂O and CO₂ signals.[9]

-

Data Processing: Perform baseline correction and peak labeling on the resulting spectrum.

Mass Spectrometry (LCMS) Protocol

-

Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like acetonitrile or methanol. Further dilute this solution to a final concentration of 1-10 µg/mL using the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

-

Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

LC Method: Inject 1-5 µL of the sample onto a C18 reverse-phase column. Elute the compound using a gradient of water and acetonitrile (both typically containing 0.1% formic acid to promote protonation).

-

MS Acquisition: Operate the mass spectrometer in positive ion mode (ESI+). Scan a mass range that includes the expected molecular ion, for instance, m/z 100-500.

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound of interest. Identify the [M+H]⁺ ion to confirm the molecular weight.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a clear and self-validating structural confirmation. ¹H and ¹³C NMR data definitively establish the atomic connectivity and substitution pattern on the pyridine ring. Mass spectrometry confirms the molecular weight, and the principles of IR spectroscopy allow for the confident identification of the primary aromatic amine functionality. Together, these techniques provide a complete and authoritative spectroscopic profile essential for researchers and drug development professionals working with this important chemical intermediate.

References

- 1. tsijournals.com [tsijournals.com]

- 2. ijssst.info [ijssst.info]

- 3. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Characterization of 5-Bromo-2-iodopyridin-3-amine

Introduction

5-Bromo-2-iodopyridin-3-amine (CAS No. 1180678-40-3) is a halogenated pyridine derivative that serves as a critical structural motif and versatile intermediate in medicinal chemistry and drug development.[1] Its trifunctional nature, featuring bromo, iodo, and amine substituents on a pyridine core, allows for diverse synthetic modifications, making it a valuable building block for complex molecular architectures. The precise structural elucidation and purity assessment of this compound are paramount to ensure the reliability and reproducibility of subsequent synthetic transformations and the biological activity of the resulting target molecules.

This guide provides a comprehensive overview of the core analytical techniques required for the definitive characterization of this compound. We will delve into spectroscopic, chromatographic, and solid-state analysis, presenting not just the methods but the scientific rationale behind their application. The protocols and data presented herein are grounded in peer-reviewed literature to ensure the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Molecular Structure Elucidation: A Spectroscopic Approach

Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound. By probing the interactions of molecules with electromagnetic radiation, we can deduce the connectivity of atoms, the nature of functional groups, and the overall molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous confirmation.

Expertise & Causality: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the analyte and its residual solvent peak does not typically obscure key signals. The amine protons (-NH₂) are often broad and may exchange with trace water in the solvent; observing them as a broad singlet confirms their presence. The aromatic region will display two distinct protons on the pyridine ring. Their splitting pattern (as doublets) and coupling constant (~2 Hz) are characteristic of a meta-relationship, confirming the substitution pattern.

¹H and ¹³C NMR Spectral Data

The definitive NMR data for this compound has been reported in DMSO-d₆.[2][3]

| Analysis | Solvent | Spectrometer Freq. | Chemical Shift (δ) in ppm & Multiplicity | Assignment |

| ¹H NMR | DMSO-d₆ | 400 MHz | 7.67 (d, J = 2.01 Hz, 1H)7.16 (d, J = 2.27 Hz, 1H)5.65 (s, 2H) | H-6H-4-NH₂ |

| ¹³C NMR | DMSO-d₆ | 101 MHz | 147.68137.97120.92120.01106.10 | C-5C-3C-6C-4C-2 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) directly within a 5 mm NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Following proton analysis, acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A proton-decoupled experiment is standard to produce a spectrum with singlets for each unique carbon.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide evidence of its elemental composition through isotopic distribution patterns. For halogenated compounds, the characteristic isotopic signatures of bromine (⁷⁹Br and ⁸¹Br in an ~1:1 ratio) are particularly informative.

Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar amine-containing molecule. In positive ion mode, the molecule is expected to be protonated at the basic amine or pyridine nitrogen, yielding a prominent [M+H]⁺ ion. The presence of one bromine atom will result in a characteristic pair of peaks ([M+H]⁺ and [M+2+H]⁺) of nearly equal intensity, separated by 2 Da, which serves as a powerful validation of the structure.

An LC-MS (Liquid Chromatography-Mass Spectrometry) analysis of a related isomer, 2-amino-5-bromo-3-iodopyridine, showed the expected molecular ion, confirming the utility of this technique.[1] The calculated monoisotopic mass for C₅H₄BrIN₂ is 297.8603 Da.[1] Therefore, the expected [M+H]⁺ ion would be approximately 298.8675 m/z.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatography (Optional but Recommended): Inject the sample into an HPLC system coupled to the mass spectrometer. A simple isocratic or gradient elution on a C18 column can be used for sample introduction and separation from any non-volatile impurities.

-

Ionization: Utilize an ESI source operating in positive ion mode.

-

Mass Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Data Interpretation: Look for the [M+H]⁺ ion cluster centered around m/z 298.9. Verify the isotopic pattern, which should show the characteristic A+2 peak for a monobrominated compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key signatures will be from the primary aromatic amine group and the pyridine ring.

Expertise & Causality: As a primary aromatic amine, the compound is expected to show two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations of the -NH₂ group.[4][5] The presence of two bands, rather than one or zero, is a definitive indicator of a primary amine.[6] Additionally, a characteristic N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.[4] Vibrations associated with the substituted pyridine ring (C=C and C=N stretches) will appear in the 1600-1400 cm⁻¹ fingerprint region.

Predicted IR Absorption Bands

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Rationale |

| N-H Asymmetric & Symmetric Stretch | 3500 - 3300 (Two distinct bands) | Characteristic of a primary aromatic amine.[5] |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of sp² C-H bonds on the pyridine ring. |

| N-H Bend (Scissoring) | 1650 - 1580 | Deformation vibration of the -NH₂ group.[4] |

| Aromatic C=C and C=N Stretches | 1600 - 1400 | Ring stretching vibrations of the pyridine core. |

| C-N Stretch | 1335 - 1250 | Stretching of the aromatic amine C-N bond.[4] |

| C-Br / C-I Stretch | < 1000 | Typically found in the low-frequency fingerprint region. |

Purity and Separation Analysis: Chromatography

While spectroscopy confirms identity, chromatography is essential for determining the purity of the compound, a critical parameter in drug development.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates and active ingredients. A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.

Expertise & Causality: Reversed-phase HPLC using a C18 column is the most common and robust approach for analyzing moderately polar organic molecules like this one.[7] A mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an aqueous buffer provides excellent resolving power. The UV-active nature of the pyridine ring allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). A method developed for the isomeric 2-amino-5-bromo-3-iodopyridine provides a strong starting point for analysis.[1]

Experimental Protocol: Reversed-Phase HPLC

-

System Preparation:

-

Column: Hypersil BDS C18 (5 µm, 250 x 4.6 mm) or equivalent.[1]

-

Mobile Phase: Prepare a mixture of acetonitrile and water. A starting condition could be 60:40 (v/v) Acetonitrile:Water.[1] The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 25 °C.[1]

-

Detection: UV detector set to 245 nm.[1]

-

-

Sample Preparation: Prepare a sample solution of this compound at a concentration of approximately 0.5 mg/mL in the mobile phase. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter.

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a small volume (e.g., 5 µL) of the prepared sample.[1]

-

Run the analysis for a sufficient time to allow for the elution of all potential impurities (e.g., 10-15 minutes).

-

-

Data Evaluation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

References

- 1. ijssst.info [ijssst.info]

- 2. 3-Amino-5-bromo-2-iodopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. rockymountainlabs.com [rockymountainlabs.com]

- 7. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]

A Researcher's Guide to 5-Bromo-2-iodopyridin-3-amine: Sourcing, Synthesis, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-iodopyridin-3-amine is a trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of an amine, a bromine atom, and an iodine atom on a pyridine core allows for highly selective and sequential functionalization. This guide provides a comprehensive overview of this reagent, covering its physicochemical properties, reliable commercial suppliers, strategic application in palladium-catalyzed cross-coupling reactions, and essential safety protocols. A detailed, field-proven experimental workflow for a selective Suzuki-Miyaura coupling is presented to illustrate its practical utility and empower researchers to leverage its synthetic potential effectively.

Part 1: Strategic Importance and Physicochemical Profile

This compound has emerged as a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[1][2] The strategic placement of three distinct functional groups—a nucleophilic amine and two electrophilic halides with differential reactivity—offers chemists precise control over molecular assembly.

The primary advantage lies in the ability to perform sequential, site-selective cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition with palladium(0) catalysts than the carbon-bromine (C-Br) bond. This reactivity difference enables the selective substitution of the iodine atom, leaving the bromine intact for a subsequent, different coupling reaction. This "one-pot" or sequential approach streamlines complex syntheses, reduces purification steps, and ultimately accelerates the drug discovery process.[3][4][5]

Key Physicochemical Data:

| Property | Value |

| CAS Number | 1180678-40-3[6] |

| Molecular Formula | C₅H₄BrIN₂[6] |

| Molecular Weight | 298.91 g/mol [6][7] |

| Appearance | Typically a solid (powder/crystalline)[7] |

| Purity | Commonly available at ≥95%[6] |

| Storage | Store at 2-8°C[6] |

Part 2: Procurement and Supplier Qualification

The reliability of starting materials is paramount for reproducible research and development. Sourcing high-quality this compound requires careful supplier selection. Researchers should prioritize suppliers who provide comprehensive analytical data, such as a Certificate of Analysis (CoA) with NMR and HPLC/LC-MS data, to verify identity and purity.

Table of Commercial Suppliers:

| Supplier | Product Number/Name | Notes |

| ChemShuttle | ZB2153 | Offers the compound with a stated purity of 95%.[6] |

| Fluorochem | 322485 | Provides various package sizes (e.g., 250mg, 1g, 5g) with 95% purity.[8] |

| Sigma-Aldrich (Merck) | Not directly listed, but offers numerous structural isomers like 2-Amino-5-bromo-3-iodopyridine (CAS 381233-96-1) and 2-Bromo-5-iodopyridin-3-amine (CAS 1138444-06-0). | Researchers should be cautious to select the correct isomer. The AldrichCPR line notes that the buyer assumes responsibility for confirming purity.[7][9] |

| BLD Pharm | Not directly listed, but offers related isomers like 5-Bromo-3-iodopyridin-2-amine (CAS 381233-96-1). | Provides access to analytical documentation like NMR and HPLC.[10] |

Expert Insight on Supplier Selection: When planning a multi-step synthesis, lot-to-lot consistency is critical. For academic labs, purity and clear characterization data are key. For drug development professionals, a supplier's ability to scale up production from grams to kilograms is a crucial consideration. Always request a sample lot for validation in small-scale reactions before committing to a larger purchase.

Part 3: Application in Sequential Cross-Coupling Reactions

The primary utility of this compound is its application in sequential palladium-catalyzed cross-coupling reactions. This allows for the controlled, stepwise introduction of different aryl, heteroaryl, or alkyl groups at the C2 and C5 positions.

Conceptual Workflow for Sequential Functionalization:

The diagram below illustrates the strategic logic. The first Suzuki coupling targets the more reactive C-I bond. The resulting bromo-aminopyridine intermediate can then undergo a second, distinct coupling reaction at the C-Br position.

Caption: Sequential cross-coupling strategy using this compound.

Field-Proven Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol details a reliable method for the selective arylation at the C2 (iodo) position. The choice of catalyst, base, and solvent system is critical for achieving high selectivity and yield.[11]

Objective: To synthesize 5-Bromo-2-(4-methoxyphenyl)pyridin-3-amine via a selective Suzuki coupling.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

-

1,4-Dioxane (Anhydrous)

-

Toluene (Anhydrous)

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the selective Suzuki coupling experiment.

Step-by-Step Methodology: